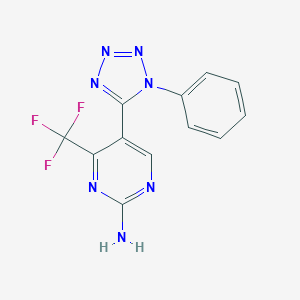
5-(1-phenyl-1H-tetraazol-5-yl)-4-(trifluoromethyl)-2-pyrimidinylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-phenyl-1H-tetraazol-5-yl)-4-(trifluoromethyl)-2-pyrimidinylamine is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as PTA or Phenyltetrazolylamine and is a member of the tetrazole family of compounds. PTA has been found to have unique properties that make it useful in a variety of research applications.
科学的研究の応用
PTA has been found to have a wide range of applications in scientific research. One of the most promising applications of PTA is in the field of cancer research. PTA has been shown to inhibit the growth of cancer cells in vitro and in vivo. It does so by inhibiting the activity of a protein called Aurora kinase A, which is involved in cell division. PTA has also been shown to have potential applications in the treatment of Alzheimer's disease. It does so by inhibiting the activity of an enzyme called acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
作用機序
The mechanism of action of PTA is complex and involves several pathways. PTA has been shown to inhibit the activity of several enzymes, including Aurora kinase A and acetylcholinesterase. It does so by binding to the active site of these enzymes and preventing their activity. PTA has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
PTA has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including Aurora kinase A and acetylcholinesterase. It has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. PTA has been shown to have low toxicity and does not cause significant side effects.
実験室実験の利点と制限
PTA has several advantages for use in lab experiments. It has been shown to have low toxicity and does not cause significant side effects. It is also relatively easy to synthesize and purify. However, PTA has some limitations for use in lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. It also has a short half-life, which can make it difficult to use in long-term experiments.
将来の方向性
There are several future directions for research on PTA. One area of research is the development of new synthesis methods for PTA that are more efficient and cost-effective. Another area of research is the development of new applications for PTA in the treatment of other diseases, such as Parkinson's disease and Huntington's disease. Additionally, further research is needed to understand the mechanism of action of PTA and to identify new targets for its activity.
合成法
The synthesis of PTA is a complex process that involves several steps. The most common method of synthesizing PTA is through the reaction of 5-aminopyrimidine-4-carboxylic acid with phenylazide and trifluoromethyl isocyanate. The reaction is carried out in the presence of a suitable catalyst and solvent. The resulting product is purified through a series of steps, including recrystallization, to obtain pure PTA.
特性
製品名 |
5-(1-phenyl-1H-tetraazol-5-yl)-4-(trifluoromethyl)-2-pyrimidinylamine |
|---|---|
分子式 |
C12H8F3N7 |
分子量 |
307.23 g/mol |
IUPAC名 |
5-(1-phenyltetrazol-5-yl)-4-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C12H8F3N7/c13-12(14,15)9-8(6-17-11(16)18-9)10-19-20-21-22(10)7-4-2-1-3-5-7/h1-6H,(H2,16,17,18) |
InChIキー |
GKFPZUUOUZFIQZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)C3=CN=C(N=C3C(F)(F)F)N |
正規SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)C3=CN=C(N=C3C(F)(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-{[3-(Trifluoromethyl)anilino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B258098.png)
![1-(4-Chlorophenyl)-2-[(2-nitro-3-pyridinyl)oxy]ethanone](/img/structure/B258102.png)
![3-[(3-Fluoro-4-methylanilino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B258107.png)
![2-[(5-Chloro-2-pyridinyl)amino]naphthoquinone](/img/structure/B258118.png)

![2-[(2-Nitro-3-pyridinyl)oxy]-1-phenylethanone](/img/structure/B258128.png)




![1-[(4-Chlorophenyl)sulfonyl]-4-(3,4-dimethoxybenzyl)piperazine](/img/structure/B258139.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B258142.png)
